3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO4S and a molecular weight of 315.6. This compound has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-5-(methoxymethoxy)benzene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
3-bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-bromo-5-methoxy-1,3-dimethylbenzene: This compound has a similar bromine and methoxy substitution pattern but lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
3-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a trifluoromethyl group instead of a methoxymethoxy group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom, a methoxymethoxy group, and a sulfonyl chloride group, which together confer distinct physical and chemical properties.
Properties
CAS No. |
2751621-17-5 |
---|---|
Molecular Formula |
C8H8BrClO4S |
Molecular Weight |
315.6 |
Purity |
95 |
Origin of Product |
United States |
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